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Compound of Interest

Compound Name: 1-Ethylcyclopentanol

Cat. No.: B074463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethylcyclopentanol (CAS No. 1462-96-0), a tertiary alcohol with applications in organic
synthesis and as a flavoring and fragrance agent. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a
foundational dataset for its identification and characterization in various research and
development settings.

Chemical Structure and Properties

1-Ethylcyclopentanol is a colorless to light yellow liquid with the molecular formula C7H140
and a molecular weight of 114.19 g/mol . Its structure consists of a cyclopentane ring
substituted with an ethyl group and a hydroxyl group on the same carbon atom.

Key Physical Properties:
e Boiling Point: 153 °C[1][2]
e Density: 0.909 g/mL at 25 °C[1][2]

» Refractive Index: 1.4570[1][2]

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 1-Ethylcyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
0.88 Triplet 3H -CH2CHs
1.55 Quartet 2H -CH2CHs
16-1.8 Multiplet 8H Cyclopentyl protons
1.35 Singlet 1H -OH

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm

Carbon Assignment

8.5 -CH2CHs
23.8 Cyclopentyl C3, C4
35.0 -CH2CHs
40.0 Cyclopentyl C2, C5
82.5 C-OH
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Functional Group Assignment

3400 (broad) O-H stretch (alcohol)

2960 C-H stretch (aliphatic)

2870 C-H stretch (aliphatic)

1450 C-H bend (methylene)

1375 C-H bend (methyl)

1150 C-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

m/z Relative Intensity (%) Proposed Fragment

114 Low [M]* (Molecular lon)

99 Moderate [M - CHs]*

85 High [M - C2Hs]*

67 High [CsH7]*

57 High [CaHo]*

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for
organic compounds.

NMR Spectroscopy

A sample of 1-Ethylcyclopentanol was dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard. Both *H and 3C NMR spectra were recorded
on a 400 MHz and 101 MHz spectrometer, respectively.[3] For tH NMR, the data was acquired
with a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a
proton-decoupled sequence was used to simplify the spectrum to single lines for each unique
carbon atom.
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IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop
of neat 1-Ethylcyclopentanol liquid was placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range
of 4000-400 cm™2.

Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EI) source.[4] The sample was injected into the GC,
where it was vaporized and separated from any impurities. The separated compound then
entered the mass spectrometer, where it was bombarded with electrons, causing ionization and
fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z)
and detected. The NIST Mass Spectrometry Data Center reports a total of 41 peaks for this
compound, with the most prominent peaks at m/z 67, 85, and 57.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of 1-Ethylcyclopentanol.
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Spectroscopic Analysis of 1-Ethylcyclopentanol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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